Cas no 1805515-04-1 (5-Amino-2-methoxy-4-phenylpyridine)

5-Amino-2-methoxy-4-phenylpyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-methoxy-4-phenylpyridine
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- Inchi: 1S/C12H12N2O/c1-15-12-7-10(11(13)8-14-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3
- InChI Key: OKPOZECCXXOBFZ-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(=CN=1)N)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 192
- Topological Polar Surface Area: 48.1
- XLogP3: 2.1
5-Amino-2-methoxy-4-phenylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029015270-250mg |
5-Amino-2-methoxy-4-phenylpyridine |
1805515-04-1 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
Alichem | A029015270-1g |
5-Amino-2-methoxy-4-phenylpyridine |
1805515-04-1 | 95% | 1g |
$2,808.15 | 2022-04-01 |
5-Amino-2-methoxy-4-phenylpyridine Related Literature
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Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
Additional information on 5-Amino-2-methoxy-4-phenylpyridine
Introduction to 5-Amino-2-methoxy-4-phenylpyridine (CAS No. 1805515-04-1)
5-Amino-2-methoxy-4-phenylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805515-04-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of both amino and methoxy functional groups, along with a phenyl substituent, imparts unique chemical and biological properties that make it a valuable scaffold for drug discovery and development.
The structural features of 5-Amino-2-methoxy-4-phenylpyridine contribute to its potential as an intermediate in the synthesis of various pharmacologically active molecules. The amino group (-NH₂) can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets, while the methoxy group (-OCH₃) introduces metabolic stability and lipophilicity. The phenyl ring further extends the compound's interactability with biological systems, making it a versatile building block for designing novel therapeutic agents.
In recent years, there has been a growing interest in exploring pyridine derivatives for their applications in treating a wide range of diseases, including cancer, inflammation, and neurological disorders. The compound 5-Amino-2-methoxy-4-phenylpyridine has been studied for its potential role in modulating key biological pathways. For instance, research has indicated that pyridine-based molecules can interact with enzymes and receptors involved in cell signaling, leading to therapeutic effects.
One of the most compelling aspects of 5-Amino-2-methoxy-4-phenylpyridine is its utility as a precursor in the synthesis of more complex molecules. Chemists have leveraged its scaffold to develop derivatives with enhanced pharmacological properties. For example, modifications at the amino or methoxy positions can alter the compound's solubility, bioavailability, and target specificity. Such flexibility makes it an attractive candidate for medicinal chemists seeking to optimize drug candidates.
Recent advancements in computational chemistry have further accelerated the exploration of 5-Amino-2-methoxy-4-phenylpyridine. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions are crucial for designing experiments aimed at validating its therapeutic potential. By integrating experimental data with computational insights, scientists can refine their understanding of how this compound functions within biological systems.
The pharmaceutical industry has shown particular interest in pyridine derivatives due to their broad spectrum of biological activities. 5-Amino-2-methoxy-4-phenylpyridine is no exception, with studies suggesting its potential applications in oncology and anti-inflammatory therapies. Its ability to modulate enzyme activity and receptor binding makes it a promising candidate for developing drugs that address unmet medical needs.
In conclusion, 5-Amino-2-methoxy-4-phenylpyridine (CAS No. 1805515-04-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural properties and potential biological activities position it as a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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